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Introduction: The Emerging Role of Pyrazole
Derivatives in Oncology
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is

recognized as a "privileged scaffold" in medicinal chemistry.[1] This structure is a cornerstone

in the development of numerous therapeutic agents due to its versatile binding capabilities and

synthetic accessibility. In oncology, pyrazole derivatives have garnered significant attention,

with several compounds progressing into clinical use.[2] FDA-approved drugs like Crizotinib

(for non-small cell lung cancer) and Encorafenib (for melanoma) feature a pyrazole core,

underscoring its importance in targeting the complex signaling networks that drive cancer.[2][3]

The anticancer effects of pyrazole derivatives are diverse, often stemming from their ability to

inhibit key proteins involved in cell proliferation, survival, and metastasis.[3] Many of these

compounds function as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor

Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BRAF, which are frequently

dysregulated in various cancers.[2][4] By competitively binding to the ATP-binding pocket of

these kinases, pyrazole-based inhibitors can block downstream signaling pathways essential

for tumor growth.[5]

This application note provides a comprehensive, multi-step protocol for the initial cell-based

screening of novel pyrazole derivatives. It is designed for researchers in drug discovery and
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chemical biology, offering a workflow that begins with a broad assessment of cytotoxicity and

progresses to more detailed mechanistic assays to elucidate the mode of action.

I. Strategic Workflow for Screening Pyrazole
Derivatives
A robust screening cascade is essential for efficiently identifying promising lead compounds.

The workflow presented here is designed to be sequential, with each stage providing critical

data to inform the decision to advance a compound to the next level of testing. This self-

validating system ensures that resources are focused on derivatives with the most promising

therapeutic potential.
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Figure 1: A phased workflow for screening pyrazole derivatives, from primary cytotoxicity

assessment to mechanistic studies.

II. Primary Screening: Assessing Cytotoxicity
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The initial step is to determine the concentration-dependent cytotoxic or cytostatic effect of the

pyrazole derivatives on a panel of cancer cell lines. This provides the half-maximal inhibitory

concentration (IC50), a key metric for compound potency. Two common colorimetric assays for

this purpose are the Sulforhodamine B (SRB) and MTT assays.

Rationale for Assay Selection: SRB vs. MTT
While both assays are widely used, the SRB assay is often preferred for high-throughput

screening for several reasons.[6] The MTT assay measures cell viability based on the

metabolic activity of mitochondrial reductase enzymes.[7] This can be a confounding factor, as

some compounds may interfere with mitochondrial function without being cytotoxic, leading to

false positives. Furthermore, the formazan crystals produced in the MTT assay are insoluble

and require an additional solubilization step, which can introduce variability.[8]

The SRB assay, in contrast, is a cell biomass assay that measures total protein content, which

is less susceptible to metabolic interference.[6] It is more linear, has a higher signal-to-noise

ratio, and the staining is stable, allowing plates to be stored for extended periods.[6] For these

reasons, the SRB assay is presented here as the primary screening method.

Detailed Protocol 1: Sulforhodamine B (SRB)
Cytotoxicity Assay
This protocol is adapted from the methodology used by the National Cancer Institute (NCI) for

drug screening.[9]

Principle: SRB is a bright pink aminoxanthene dye with two sulfonic acid groups that bind to

basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye

is directly proportional to the number of cells.

Materials:

96-well flat-bottom microtiter plates

Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

Complete culture medium
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Pyrazole derivatives (dissolved in DMSO)

Trichloroacetic acid (TCA), cold (4°C)

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

Wash solution (1% v/v acetic acid)

Tris base solution (10 mM, pH 10.5)

Microplate reader (absorbance at 510-540 nm)

Step-by-Step Methodology:

Cell Plating:

Harvest and count cells, ensuring viability is >95%.

Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-15,000

cells/well in 100 µL of medium).

Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Compound Treatment:

Prepare serial dilutions of the pyrazole derivatives in complete culture medium. It is crucial

to maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells to

avoid solvent-induced toxicity.

Add 100 µL of the diluted compounds to the respective wells. Include vehicle control

(medium with DMSO) and a positive control (e.g., Doxorubicin).

Incubate the plates for a further 48-72 hours.

Cell Fixation:

After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration

of 10%) without aspirating the medium.
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Incubate the plates for 1 hour at 4°C. This step fixes the cells and precipitates proteins.

Staining:

Discard the supernatant and wash the plates five times with 1% acetic acid to remove

TCA, medium components, and unbound dye.[10]

Thoroughly air-dry the plates. Plates can be stored at this stage if necessary.

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30

minutes.[10]

Solubilization and Measurement:

Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.

Air-dry the plates completely.

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

Place the plates on a shaker for 10-15 minutes to ensure complete dissolution.

Measure the optical density (OD) at 515 nm using a microplate reader.

Data Analysis: The percentage of cell growth inhibition is calculated using the following formula:

% Growth Inhibition = 100 - [(OD_treated - OD_t0) / (OD_control - OD_t0)] * 100 The IC50

value is then determined by plotting the percentage of growth inhibition against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).
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Parameter Description

Cell Lines
Panel of human cancer cell lines (e.g., Breast:

MCF-7, Lung: A549, Colon: HCT116)

Seeding Density
5,000 - 15,000 cells/well (optimized for each cell

line)

Compound Conc. Logarithmic series (e.g., 0.01 µM to 100 µM)

Incubation Time 48 or 72 hours

Endpoint Absorbance at 515 nm

Primary Metric IC50 (Half-maximal Inhibitory Concentration)

III. Mechanistic Elucidation Assays
Compounds that demonstrate potent cytotoxicity (i.e., low micromolar or nanomolar IC50

values) should be advanced to secondary assays to understand their mechanism of action.

Key questions to address are whether the compound induces programmed cell death

(apoptosis) and how it affects cell cycle progression.

Detailed Protocol 2: Apoptosis Assay by Annexin V &
Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to distinguish between healthy, early apoptotic,

late apoptotic, and necrotic cells.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner

to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS,

is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells.[11] Propidium

Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by live and early apoptotic

cells with intact membranes but can enter late apoptotic and necrotic cells where membrane

integrity is compromised.[11]

Materials:

Flow cytometer
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Treated and control cells (1-5 x 10⁵ cells per sample)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and a binding

buffer)

Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

Cell Preparation:

Treat cells with the pyrazole derivative at concentrations around its IC50 value for a

relevant time period (e.g., 24 or 48 hours).

Harvest the cells (including any floating cells in the supernatant, as these may be

apoptotic).

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

Staining:

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.[12]

Analyze the samples by flow cytometry immediately (within 1 hour).

Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and

quadrants correctly.

Data Interpretation: The results are typically displayed as a dot plot with four quadrants:
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Lower Left (Annexin V- / PI-): Live, healthy cells.

Lower Right (Annexin V+ / PI-): Early apoptotic cells.

Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

Upper Left (Annexin V- / PI+): Necrotic cells (rarely populated).

An effective anticancer compound should show a significant increase in the populations in the

lower-right and upper-right quadrants compared to the vehicle control.

Detailed Protocol 3: Cell Cycle Analysis by PI Staining
This assay determines the effect of a compound on the progression of cells through the

different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is

directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the

DNA content (4N) of cells in the G0/G1 phase (2N), and cells in the S phase (DNA synthesis)

have an intermediate amount. Flow cytometry is used to measure the fluorescence intensity of

a large population of cells, generating a histogram that reveals the cell cycle distribution.

Materials:

Flow cytometer

Treated and control cells (at least 1 x 10⁶ cells per sample)

PBS

Cold 70% ethanol

PI Staining Solution (containing PI and RNase A)

Step-by-Step Methodology:

Cell Harvesting and Fixation:

Treat cells with the pyrazole derivative as described for the apoptosis assay.
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Harvest cells and wash once with PBS.

Resuspend the cell pellet (1-2 x 10⁶ cells) in 500 µL of PBS.

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. This step

is critical to prevent cell clumping.

Incubate on ice for at least 30 minutes (or store at -20°C for several weeks).

Staining:

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

Wash the cell pellet with PBS.

Resuspend the pellet in 500 µL of PI Staining Solution containing RNase A (to prevent

staining of double-stranded RNA).[13]

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells.

Generate a histogram of fluorescence intensity. The data can then be analyzed using cell

cycle modeling software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells

in G0/G1, S, and G2/M phases.

Data Interpretation: A compound may cause cell cycle arrest at a specific checkpoint. For

example, an accumulation of cells in the G2/M phase peak would suggest the compound

interferes with mitosis, a known mechanism for some pyrazole derivatives that target tubulin.[3]

IV. Potential Molecular Targets and Pathway
Analysis
The results from the mechanistic assays can provide clues about the compound's molecular

target. For instance, G2/M arrest may point towards tubulin polymerization inhibition, while G1
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arrest could suggest CDK inhibition. Many pyrazole derivatives exert their anticancer effects by

inhibiting protein kinases that are crucial components of oncogenic signaling pathways.[3]
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Figure 2: Potential kinase targets of pyrazole derivatives in key cancer signaling pathways.

V. Conclusion and Future Directions
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This application note outlines a validated, stepwise protocol for the initial evaluation of novel

pyrazole derivatives as potential anticancer agents. By progressing from broad cytotoxicity

screening to more defined mechanistic assays, researchers can efficiently identify and prioritize

compounds for further development. The data generated through this workflow—including IC50

values, induction of apoptosis, and effects on cell cycle progression—provides a solid

foundation for subsequent studies, such as in vivo efficacy models and detailed target

identification and validation experiments.

References
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay

Guidance Manual. Retrieved January 23, 2026, from [Link]

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved January 23, 2026, from [Link]

Perez, R. P., et al. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB)

assay. ResearchGate. Retrieved January 23, 2026, from [Link]

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability &

Proliferation. Retrieved January 23, 2026, from [Link]

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 23, 2026, from [Link]

MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer

Agents. Retrieved January 23, 2026, from [Link]

PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted

therapy. Retrieved January 23, 2026, from [Link]

National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow

Cytometry Using Annexin V Staining Method. Retrieved January 23, 2026, from [Link]

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved January 23,

2026, from [Link]

G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved January 23, 2026,

from [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK144065/
http://txch.org/doctors/dr-terzah-horton/
https://www.researchgate.net/figure/Step-by-step-workflow-of-the-standardized-sulforhodamine-B-SRB-assay_fig1_378037320
https://clytetechnologies.com/mtt-assay-protocol/
https://www.creative-bioarray.com/support/mtt-analysis-protocol.htm
https://www.mdpi.com/1420-3049/28/13/5042
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8584000/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7984093/
https://www.creative-bioarray.com/support/sulforhodamine-b-srb-assay-protocol.htm
https://www.gbiosciences.com/Products/CytoScan-SRB-Cell-Cytotoxicity-Assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b217195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2013). MTT assay or SRB assay, which one gives accurate results?

Retrieved January 23, 2026, from [Link]

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

Retrieved January 23, 2026, from [Link]

University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 23, 2026,

from [Link]

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases

Inhibitors as Targeted Anticancer Therapies. Retrieved January 23, 2026, from [Link]

ResearchGate. (2025). Sulforhodamine B colorimetric assay for cytoxicity screening.

Retrieved January 23, 2026, from [Link]

ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer

Agents. Retrieved January 23, 2026, from [Link]

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

Retrieved January 23, 2026, from [Link]

SciSpace. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT)

assays for in vitro chemosensitivity testing. Retrieved January 23, 2026, from [Link]

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase

Inhibitors as Emerging Therapeutic Targets. Retrieved January 23, 2026, from [Link]

Gurdon Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January

23, 2026, from [Link]

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved

January 23, 2026, from [Link]

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and

MARK/ERK. Retrieved January 23, 2026, from [Link]

Labprep.video. (n.d.). Cell fixation and SRB staining. Retrieved January 23, 2026, from [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.researchgate.net/post/MTT_assay_or_SRB_assay_which_one_gives_accurate_results
https://encyclopedia.pub/entry/41058
https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/236/2016/01/DNA-Cell-Cycle-Analysis-with-PI.pdf
https://www.mdpi.com/1422-0067/23/1/462
https://www.researchgate.net/publication/14689943_Sulforhodamine_B_colorimetric_assay_for_cytoxicity_screening
https://pubs.acs.org/doi/10.1021/acsomega.1c06399
https://www.bio-techne.com/research-and-discovery/constellation-protocols/protocol-annexin-v-and-pi-staining-for-apoptosis-by-flow-cytometry
https://typeset.io/papers/comparison-of-the-sulforhodamine-b-protein-and-tetrazolium-18q6h082
https://journals.eco-vector.com/RJPBCS/article/view/105404
https://www.gurdon.cam.ac.uk/facilities/flow-cytometry/protocols/cell-cycle-analysis-by-propidium-iodide-staining
https://www.urmc.rochester.edu/medialibraries/urmcmedia/flow-core/documents/the-annexin-v-apoptosis-assay.pdf
https://www.researchgate.net/publication/374825988_Pyrazole-containing_kinase_inhibitors_targeting_PI3KAKT_and_MARKERK_pathways_in_breast_cancer_A_comprehensive_review_of_furan-pyrazole_hybrids
https://labprep.video/course/cell-fixation-and-srb-staining/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b217195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives

using microwave, ultrasound, and mechanochemical techniques. Retrieved January 23,

2026, from [Link]

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.

Retrieved January 23, 2026, from [Link]

Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.

Retrieved January 23, 2026, from [Link]

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved January

23, 2026, from [Link]

PubMed Central. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved January

23, 2026, from [Link]

MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory

Activity. Retrieved January 23, 2026, from [Link]

SCIRP. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Retrieved

January 23, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave,
ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA08866B [pubs.rsc.org]

3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08866b
https://www.bio-rad-antibodies.com/propidium-iodide-staining-protocol-flow-cytometry.html
https://www.creative-bioarray.com/support/comparison-of-different-methods-to-measure-cell-viability.htm
https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-fc-principle-and-protocol/annexin-v-pi-staining-guide
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4314781/
https://www.mdpi.com/1420-3049/21/11/1451
https://www.scirp.org/journal/paperinformation?paperid=93963
https://www.benchchem.com/product/b217195?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/24/2/279
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08866b
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08866b
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08866b
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454718/
https://www.researchgate.net/figure/Pyrazole-derivatives-with-anticancer-activity-compounds-84-99_fig4_373136324
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b217195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC
[pmc.ncbi.nlm.nih.gov]

6. scispace.com [scispace.com]

7. creative-bioarray.com [creative-bioarray.com]

8. creative-bioarray.com [creative-bioarray.com]

9. researchgate.net [researchgate.net]

10. creative-bioarray.com [creative-bioarray.com]

11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -
PMC [pmc.ncbi.nlm.nih.gov]

12. kumc.edu [kumc.edu]

13. vet.cornell.edu [vet.cornell.edu]

To cite this document: BenchChem. [Protocol for Cell-Based Anticancer Screening of
Pyrazole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b217195#protocol-for-cell-based-anticancer-
screening-of-pyrazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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